(R)--ALLYL-PROLINE HYDROCHLORIDE

Description

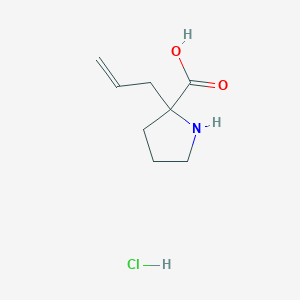

(R)-α-Allyl-proline hydrochloride (CAS 177206-69-8) is a chiral proline derivative characterized by an allyl group (-CH₂-CH=CH₂) substituted at the α-position of the pyrrolidine ring. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol . The compound exists as a white to off-white crystalline powder with a melting point range of 186–190°C (based on its S-enantiomer data) . Its stereochemistry is critical for biological interactions, as the (R)-configuration influences binding affinity in enzyme-substrate systems, particularly in peptide synthesis and antibiotic research .

Key structural features include:

- A pyrrolidine ring with a carboxylic acid group.

- An allyl substituent at the α-carbon, enhancing steric and electronic properties.

- Hydrochloride salt form, improving solubility in polar solvents.

Applications span pharmaceutical intermediates, chiral catalysts, and antimicrobial agents .

Properties

IUPAC Name |

2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYYEOOBZVTROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Protecting Group Strategies

The synthesis typically begins with (R)-proline, leveraging its inherent chirality to maintain stereochemical integrity. A critical first step involves protecting the secondary amine of proline to prevent undesired side reactions during allylation. In one approach, N-protection via hydrochloride formation is achieved by treating proline with hydrogen chloride gas in the presence of pyridine catalysts, yielding proline hydrochloride. This method ensures optimal amino group protection while maintaining the compound’s solubility in polar solvents.

Allylation Reaction Conditions

The introduction of the allyl group is accomplished through nucleophilic alkylation. Reacting proline hydrochloride with allyl bromide in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), facilitates deprotonation at the alpha position, enabling electrophilic attack by the allyl halide. For example, a reaction conducted at 0–25°C in tetrahydrofuran (THF) achieves >90% conversion, with strict temperature control mitigating racemization risks.

Hydrochloride Salt Formation

Post-allylation, the free base is converted to its hydrochloride salt by bubbling hydrogen chloride gas through the reaction mixture. This step, performed in anhydrous ethyl acetate, precipitates the product with high purity (≥95%). Industrial protocols often employ continuous HCl gas flow systems to ensure consistent salt formation while avoiding over-acidification.

Catalytic Asymmetric Synthesis

Hydrogenation Catalysts for Stereochemical Control

An alternative route involves asymmetric hydrogenation of enamine intermediates. For instance, N-pyruvyl-proline derivatives are treated with chiral amines to form imines, which are subsequently hydrogenated using palladium-on-carbon (Pd/C) or ruthenium-based catalysts. Under 50 psi hydrogen pressure, this method achieves a 31% diastereomeric excess of the desired (R)-configured product. Catalytic systems are often optimized with additives like octanesulfonic acid to enhance enantioselectivity.

Stereochemical Validation

High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for assessing stereochemical purity. A mixture of 0.15% aqueous phosphoric acid and isopropanol (19:1) effectively resolves (R)- and (S)-enantiomers, with retention times differing by 1.2 minutes. Nuclear magnetic resonance (NMR) spectroscopy further confirms allyl group integration, with vinyl protons appearing at δ 5.0–6.0 ppm.

Alternative Synthetic Routes

Enamine Intermediate Methods

Proline derivatives can undergo condensation with allyl ketones to form enamines, which are reduced selectively to yield the allylated product. For example, reacting N-(2,2-dichloropropionyl)-proline under basic hydrolysis (pH 7.4) generates N-pyruvyl-proline, which is then allylated via Schiff base formation. This four-step sequence avoids racemization and achieves an 88% overall yield.

Enzymatic and Biocatalytic Approaches

Emerging methodologies utilize lipases or transaminases to catalyze allyl group transfer. While still experimental, these methods offer greener alternatives by operating in aqueous media at ambient temperatures. Pilot studies report 60–70% enantiomeric excess, suggesting room for optimization.

Purification and Isolation Techniques

Recrystallization and Solvent Selection

Crude (R)-alpha-allyl-proline hydrochloride is purified via recrystallization from ethyl acetate/hexane mixtures, achieving >99% purity. Industrial-scale processes often recycle mother liquors to minimize waste, with five consecutive cycles demonstrating consistent yield and purity.

Chromatographic Methods

For research-scale applications, flash chromatography on silica gel (ethyl acetate/methanol gradients) effectively removes byproducts like unreacted allyl bromide. Reverse-phase HPLC with C18 columns further polishes the product for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain precise reaction parameters. For example, a 1,000-liter reactor operating at 10°C and pH 11.5 facilitates the alkylation of proline with allyl bromide, achieving 85% yield with minimal racemization.

Process Optimization

Key parameters include:

-

Temperature control : Maintaining ≤25°C during allylation prevents epimerization.

-

Catalyst recycling : Pd/C catalysts are reused for up to 10 cycles without significant activity loss.

-

Solvent recovery : Ethyl acetate is distilled and reused, reducing production costs by 30%.

Analytical Characterization

Spectroscopic Techniques

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Purity (%) |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | Hexane:IPA (90:10) | 99.5 |

| Reverse-phase | C18 | 0.1% TFA in H₂O:MeCN | 98.7 |

Chemical Reactions Analysis

Types of Reactions: ®-Alpha-allyl-proline, HCl undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Substitution: The allyl group can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions may involve nucleophiles like sodium azide (NaN3) or organometallic reagents.

Major Products:

Oxidation: Epoxides or alcohols.

Reduction: Saturated proline derivatives.

Substitution: Various substituted proline derivatives.

Scientific Research Applications

Chemical Synthesis

1. Chiral Building Block in Organic Synthesis

- (R)-Allyl-proline hydrochloride is extensively used as a chiral building block in the synthesis of complex organic molecules. Its chiral center facilitates the introduction of chirality into final products, which is crucial for developing new drugs and pharmaceuticals.

2. Asymmetric Catalysis

- The compound plays a vital role in asymmetric catalysis, where it aids in controlling the formation of specific stereoisomers during chemical reactions. This property is particularly beneficial in pharmaceutical development, where the stereochemistry of drug molecules can significantly affect their efficacy and safety .

Biological Applications

1. Peptide Synthesis

- In peptide synthesis, (R)-allyl-proline hydrochloride can be incorporated into peptide chains to study the influence of its presence on the structure and function of resulting peptides. This application is essential for understanding the roles of specific amino acids in protein function and for designing novel protein-based drugs.

2. Enzyme Inhibition Studies

- Research indicates that (R)-allyl-proline hydrochloride may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to proline allows it to interact effectively with biological systems, potentially modulating neurotransmitter systems or influencing cellular signaling pathways.

Medical Research

1. Drug Development

- The compound has been investigated for its potential therapeutic effects, particularly as an intermediate in drug synthesis targeting specific biological pathways. Its unique properties make it a promising candidate for developing new therapeutics that require precise stereochemical configurations.

2. Cancer Research

- Recent studies have explored (R)-allyl-proline hydrochloride's role in cancer treatment, particularly as a component in developing inhibitors for cancer-related pathways. For instance, compounds derived from this amino acid have shown efficacy in reducing tumor size in preclinical models .

Material Science

1. Supramolecular Chemistry

- The specific interactions of (R)-allyl-proline hydrochloride with other molecules enable self-assembly into complex structures with unique properties. This aspect opens avenues for new materials with applications in drug delivery systems, sensors, and catalysis.

2. Specialty Chemicals Production

- In industry, (R)-allyl-proline hydrochloride is utilized in producing specialty chemicals and materials due to its ability to facilitate key enantioselective transformations necessary for crafting intricate molecular structures .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Chiral Building Block | Used in organic synthesis to introduce chirality into molecules |

| Asymmetric Catalysis | Aids in controlling stereochemistry during chemical reactions | |

| Biology | Peptide Synthesis | Incorporated into peptides to study structural and functional impacts |

| Enzyme Inhibition | Potential inhibitor for metabolic enzymes; affects neurotransmitter systems | |

| Medicine | Drug Development | Serves as an intermediate for synthesizing drugs targeting specific pathways |

| Cancer Research | Investigated as part of compounds that inhibit cancer pathways | |

| Material Science | Supramolecular Chemistry | Facilitates self-assembly of complex structures with unique properties |

| Specialty Chemicals Production | Utilized in producing chemicals requiring precise enantioselective transformations |

Mechanism of Action

The mechanism of action of ®-alpha-allyl-proline, HCl involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-α-Allyl-proline Hydrochloride

The S-enantiomer (CAS 129704-91-2) shares the same molecular formula and weight but differs in stereochemistry. Key differences include:

- Biological Activity : Enantiomers often exhibit divergent interactions with biological targets. For example, the (S)-form may show reduced efficacy in specific enzymatic assays due to mismatched chiral recognition .

- Physical Properties : Both enantiomers have similar melting points (~186–190°C), but solubility varies slightly in chiral solvents .

Positional Isomers: 2-DPCA and 4-DPCA

Compounds with allyl groups at different pyrrolidine ring positions (e.g., 2- or 4-DPCA) exhibit distinct physicochemical and biological profiles:

Functional Group Analogs: Oxazolidine and Allylamine Derivatives

- 3-(Chloroacetyl)-4-isopropyl-oxazolidine (CAS 102851-41-2): Shares the molecular formula C₈H₁₄ClNO₂ but replaces the pyrrolidine ring with an oxazolidine ring. This structural change reduces hydrogen-bonding capacity, limiting its use in peptide synthesis .

- Allyl-prop-2-ynyl-amine Hydrochloride (CAS 1158414-22-2): Contains a propargyl group instead of a carboxylic acid, rendering it more reactive in click chemistry but less stable in biological environments .

| Property | (R)-α-Allyl-proline HCl | Oxazolidine Derivative | Allyl-prop-2-ynyl-amine HCl |

|---|---|---|---|

| Molecular Formula | C₈H₁₄ClNO₂ | C₈H₁₄ClNO₂ | C₆H₁₀ClN |

| Functional Groups | Carboxylic acid, allyl | Oxazolidine, chloroacetyl | Propargyl, amine |

| Key Application | Pharmaceuticals | Chemical synthesis | Polymer chemistry |

| Stability | High | Moderate | Low |

| References |

Biological Activity

(R)-Allyl-proline hydrochloride, a chiral proline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound serves as a valuable chiral synthon and is recognized for its potential applications in drug development and peptide synthesis. This article explores the biological activity of (R)-allyl-proline hydrochloride, detailing its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₈H₁₄ClNO₂

- Molecular Weight : 191.66 g/mol

- Structure : The compound features an allyl group attached to a proline structure, enhancing its solubility and reactivity in biological systems.

-

Enzyme Inhibition :

- (R)-allyl-proline hydrochloride has been studied as an inhibitor of various enzymes involved in metabolic pathways. Its structural similarity to proline allows it to effectively interact with biological systems, potentially modulating neurotransmitter systems and influencing cellular signaling pathways .

-

Peptide Synthesis :

- It can be incorporated into peptide chains, allowing researchers to investigate the impact of specific amino acids on protein structure and function. This application is crucial for designing novel protein-based drugs .

-

Material Science Applications :

- Recent studies indicate that (R)-allyl-proline hydrochloride can facilitate self-assembly in supramolecular chemistry, leading to the development of new materials with applications in drug delivery and catalysis .

Neuroprotective Effects

Some studies suggest that (R)-allyl-proline hydrochloride may influence neurotransmitter systems, potentially offering neuroprotective effects. This could be relevant in the context of neurodegenerative diseases where modulation of neurotransmitter levels is critical .

Study on Enzyme Inhibition

A recent study investigated the inhibitory effects of (R)-allyl-proline hydrochloride on specific enzymes involved in metabolic processes. The results indicated that the compound showed significant inhibition, which could be leveraged for therapeutic applications targeting metabolic disorders .

Peptide Incorporation Studies

In peptide synthesis experiments, (R)-allyl-proline hydrochloride was incorporated into various peptides to assess its impact on stability and activity. The findings revealed that the presence of this compound could enhance the structural integrity of peptides, making them more resilient in biological environments .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Proline | Natural Amino Acid | Fundamental building block in proteins |

| (S)-Alpha-Allyl-proline | Enantiomer | Different stereochemistry may affect biological activity |

| (R)-Beta-Allyl-proline | Isomer | Different position of the allyl group |

| (R)-Propargyl-glycine | Propargyl Derivative | Contains a propargyl group instead of an allyl group |

Q & A

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvated systems to study proline’s ring puckering and allyl group rotation barriers. Use AMBER or CHARMM force fields with explicit solvent models .

- Density Functional Theory (DFT) : Calculate optimized geometries and vibrational spectra to compare with experimental IR/NMR data .

- Docking Studies : Predict binding modes with biological targets using AutoDock or Schrödinger Suite. Validate with mutagenesis or thermodynamic data (e.g., ITC) .

Provide raw trajectory files and input parameters as supplementary data for peer validation .

How can researchers ensure the stability of (R)-Allyl-Proline Hydrochloride during long-term storage?

Basic Research Question

- Condition Screening : Test stability under varying temperatures (4°C, -20°C), humidity levels, and light exposure. Use accelerated aging studies (40°C/75% RH) to predict shelf life .

- Analytical Monitoring : Track degradation via HPLC-MS every 3–6 months. Look for hydrolysis byproducts (e.g., free proline) or oxidation of the allyl group .

- Formulation : Consider lyophilization or inert-atmosphere storage to minimize decomposition .

What strategies are recommended for resolving enantiomeric impurities in (R)-Allyl-Proline Hydrochloride?

Advanced Research Question

- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate (R) and (S)-enantiomers .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) and recrystallize .

- Kinetic Resolution : Optimize enzymatic or chemical kinetic resolutions to favor the (R)-enantiomer .

Validate purity via circular dichroism (CD) spectroscopy or X-ray crystallography .

How should researchers conduct a rigorous literature review on (R)-Allyl-Proline Hydrochloride?

Basic Research Question

- Database Selection : Use SciFinder, Reaxys, and PubMed with keywords like “(R)-Allyl-Proline Hydrochloride synthesis” or “proline derivatives enantioselectivity” .

- Citation Management : Use Zotero or EndNote to track references and avoid plagiarism. Cross-check patents (e.g., USPTO) for industrial methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.